molecular formula C15H21NO3 B1423365 Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate CAS No. 1354962-18-7

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B1423365
CAS No.: 1354962-18-7
M. Wt: 263.33 g/mol
InChI Key: BYQWKLJBCWJJBY-UHFFFAOYSA-N
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Description

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C16H21NO3. It is a piperidine derivative, commonly used in the synthesis of various pharmaceuticals and organic compounds . The compound is known for its unique structure, which includes a piperidine ring substituted with a methoxyphenylmethyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired compound by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate: Known for its unique structure and applications.

    1-Benzyl-3-methoxycarbonyl-4-piperidone: An intermediate in the synthesis of the target compound.

    N,N-Bis(β-methoxycarbonyl)benzylamine: Another intermediate used in the synthetic route.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in different fields highlights its importance in scientific research and industrial production .

Properties

IUPAC Name

methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-14-5-3-4-12(10-14)11-16-8-6-13(7-9-16)15(17)19-2/h3-5,10,13H,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQWKLJBCWJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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